molecular formula C13H18N4O B14865525 (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B14865525
M. Wt: 246.31 g/mol
InChI Key: GDBGHZREJXTMTM-UHFFFAOYSA-N
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Description

(5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyrrole moiety: The pyrrole ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrole derivative.

    Attachment of the cyclopentyl group: This can be done through alkylation reactions using cyclopentyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural modifications.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or pyrrole moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activity. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific interactions with molecular targets. Typically, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-thiadiazol-3-yl)methanamine: Similar structure but with a sulfur atom instead of oxygen.

    (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-triazol-3-yl)methanamine: Similar structure but with an additional nitrogen atom in the ring.

Uniqueness

The uniqueness of (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its synthesis, chemical reactivity, and applications make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

[5-[cyclopentyl(pyrrol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C13H18N4O/c14-9-11-15-13(18-16-11)12(10-5-1-2-6-10)17-7-3-4-8-17/h3-4,7-8,10,12H,1-2,5-6,9,14H2

InChI Key

GDBGHZREJXTMTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=NC(=NO2)CN)N3C=CC=C3

Origin of Product

United States

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